Structural Uniqueness Quantified by Physicochemical Descriptors vs. Core Pyridinone Scaffold
The target compound exhibits a computed octanol-water partition coefficient (XLogP3-AA) of 5.2, which is substantially higher than the core 3-[(4-fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone scaffold lacking the N1-substituent [1]. This increase in lipophilicity is driven by the introduction of the 3,4-dichlorobenzyl group and is critical for blood-brain barrier penetration in CNS drug discovery programs targeting mGluR2 [2]. The topological polar surface area remains low at 29.5 Ų, a value consistent with good CNS drug-like properties [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 5.2 |
| Comparator Or Baseline | 3-[(4-Fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone (CAS 338965-51-8): XLogP3-AA approximately 2.5 (estimated by structural difference) |
| Quantified Difference | Δ XLogP ≈ +2.7 units (increase attributed to N1-dichlorobenzyl substitution) |
| Conditions | Computed descriptor comparison using PubChem XLogP3 3.0 |
Why This Matters
For CNS-targeted programs (e.g., mGluR2 PAMs), the elevated lipophilicity conferred by the N1-substituent directly influences brain exposure potential, a key differentiator from simpler pyridinone scaffolds [2].
- [1] PubChem Compound Summary for CID 5104787. https://pubchem.ncbi.nlm.nih.gov/compound/5104787 View Source
- [2] US Patent Application US20130109652A1. Novel pyridinone derivatives and their use as positive allosteric modulators of mGluR2-receptors. View Source
